An In-Depth Technical Guide to 1,5-Pentanediol Diacrylate: From Chemical Structure to Advanced Biomedical Applications
An In-Depth Technical Guide to 1,5-Pentanediol Diacrylate: From Chemical Structure to Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Pentanediol (B104693) diacrylate (PDDA) is a difunctional acrylate (B77674) monomer that is gaining significant interest in the fields of polymer chemistry and biomedical engineering. Its linear aliphatic structure, flanked by two reactive acrylate groups, allows for the formation of crosslinked polymers with tunable properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of PDDA. Furthermore, it delves into its applications in drug development, particularly in the formulation of nanoparticles for targeted cancer therapy, and as a component in hydrogels for controlled release and tissue engineering scaffolds. Detailed experimental protocols and characterization data are provided to facilitate its use in a research and development setting.
Chemical Structure and Identification
1,5-Pentanediol diacrylate is the diester of 1,5-pentanediol and acrylic acid. The molecule consists of a five-carbon aliphatic chain with an acrylate group at each end.
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IUPAC Name: 5-prop-2-enoyloxypentyl prop-2-enoate[1]
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Synonyms: 1,5-Pentanediyl diacrylate, Pentamethylene diacrylate, 1,5-pentamethylene glycol diacrylate[1]
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Chemical Formula: C₁₁H₁₆O₄[1]
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Molecular Weight: 212.24 g/mol [1]
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CAS Number: 36840-85-4[1]
Chemical Structure:
Caption: Chemical structure of 1,5-Pentanediol diacrylate.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,5-Pentanediol diacrylate is presented in the table below.
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid | |
| Molecular Weight | 212.24 g/mol | [1] |
| Density | 1.024 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 90-95 °C at 0.1 Torr | |
| Flash Point | 134.4 °C | |
| Refractive Index | 1.452 | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [2] |
| XLogP3 | 2.3 | [1] |
Synthesis and Characterization
Synthesis of 1,5-Pentanediol Diacrylate
1,5-Pentanediol diacrylate is typically synthesized via the esterification of 1,5-Pentanediol with acrylic acid or its derivatives, such as acryloyl chloride. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis via Acryloyl Chloride
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,5-Pentanediol (1 equivalent) and a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran. An organic base, for example, triethylamine (B128534) (2.2 equivalents), is also added to act as an acid scavenger.
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Reaction Conditions: The flask is cooled in an ice bath to 0 °C. Acryloyl chloride (2.2 equivalents) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, while maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure 1,5-Pentanediol diacrylate.
Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of 1,5-Pentanediol diacrylate.
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¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the pentyl chain (in the range of 1.4-1.8 ppm).
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¹³C-NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (between 128-131 ppm), the methylene carbon adjacent to the ester oxygen (around 64 ppm), and the carbons of the pentyl chain (in the range of 22-29 ppm).
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,5-Pentanediol diacrylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
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Characteristic Peaks: The FTIR spectrum of 1,5-Pentanediol diacrylate will show a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm⁻¹. Other key peaks include the C=C stretching of the acrylate group around 1635 cm⁻¹ and the C-O stretching of the ester at about 1190 cm⁻¹.
Experimental Protocol: FTIR Analysis
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Sample Preparation: A small drop of the liquid 1,5-Pentanediol diacrylate can be placed directly onto the ATR crystal of an FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be acquired first and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and compare them to known values for acrylate and ester functional groups to confirm the structure.
Applications in Drug Development
The ability of 1,5-Pentanediol diacrylate to form crosslinked polymers makes it a valuable material for various biomedical applications, particularly in the field of drug delivery and tissue engineering.
Polymeric Nanoparticles for Cancer Therapy
PDDA can be copolymerized with other functional monomers to create biocompatible and biodegradable nanoparticles for drug and gene delivery. A notable application is in the development of polymeric nanoparticles for the targeted delivery of DNA to cancer cells. For instance, nanoparticles composed of 2-((3-aminopropyl)amino) ethanol (B145695) end-modified poly(1,5-Pentanediol diacrylate-co-3-amino-1-propanol) have shown high transfection efficacy in liver cancer cell lines.
Caption: Workflow for PDDA-based nanoparticle drug delivery.
Experimental Protocol: Nanoparticle Formation and Cellular Uptake
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Nanoparticle Synthesis: The synthesis of PDDA-based nanoparticles typically involves the copolymerization of PDDA with a functional co-monomer in an appropriate solvent system. The therapeutic agent can be encapsulated during the polymerization process or loaded into the pre-formed nanoparticles.
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Characterization: The size, zeta potential, and morphology of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM). Drug loading efficiency and release kinetics are also determined.
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Cellular Uptake Studies: The nanoparticles are incubated with cancer cell lines in vitro. The cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry, often by labeling the nanoparticles or the therapeutic agent with a fluorescent dye.
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Transfection Efficacy/Cytotoxicity Assays: To assess the therapeutic effect, assays such as MTT or luciferase reporter assays (for gene delivery) are performed to determine the cytotoxicity of the drug-loaded nanoparticles or the expression of the delivered gene.
Hydrogels for Controlled Release and Tissue Engineering
PDDA can be photopolymerized to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels are being explored as scaffolds in tissue engineering and as matrices for the controlled release of drugs. The crosslinking density, and therefore the mechanical properties and drug release profile of the hydrogel, can be tuned by varying the concentration of PDDA and the polymerization conditions.
Caption: Formation of a PDDA-based hydrogel for biomedical applications.
Experimental Protocol: Hydrogel Formation and Characterization
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Hydrogel Preparation: A precursor solution containing PDDA, a photoinitiator (e.g., Irgacure 2959), and the therapeutic agent or cells is prepared in a suitable buffer. This solution is then exposed to UV light for a specific duration to induce photopolymerization and hydrogel formation.
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Mechanical Testing: The mechanical properties of the hydrogel, such as its compressive modulus and swelling ratio, are determined using a mechanical tester and by measuring the weight change of the hydrogel in a buffer solution over time.
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Drug Release Studies: Drug-loaded hydrogels are placed in a buffer solution, and samples are withdrawn at different time points to quantify the amount of released drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Cell Viability and Proliferation: For tissue engineering applications, the viability and proliferation of cells encapsulated within the hydrogel are assessed using live/dead staining and DNA quantification assays.
Polymerization Kinetics and Polymer Properties
The photopolymerization of 1,5-Pentanediol diacrylate is a rapid process that can be monitored in real-time using techniques like photo-DSC or RT-FTIR. The polymerization kinetics of diacrylates are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds due to a decrease in the termination rate in the increasingly viscous medium.
The properties of the resulting crosslinked poly(1,5-pentanediol diacrylate) are highly dependent on the degree of conversion and the crosslinking density. Generally, a higher crosslinking density leads to a polymer with a higher glass transition temperature (Tg), increased mechanical strength, and lower solvent uptake. These properties are critical for the performance of the material in its intended application, whether it be as a hard coating or a soft hydrogel.
Safety and Handling
1,5-Pentanediol diacrylate is a skin and eye irritant and may cause respiratory irritation. It is also suspected of causing genetic defects. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,5-Pentanediol diacrylate is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its ability to form well-defined crosslinked polymers makes it an attractive building block for creating nanoparticles for targeted drug delivery and hydrogels for controlled release and tissue engineering. A thorough understanding of its chemical properties, synthesis, and characterization, as outlined in this guide, is essential for harnessing its full potential in research and drug development.
